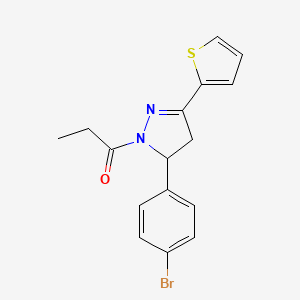
N-(3-chloro-4-fluorophenyl)-5-nitro-4,6-pyrimidinediamine
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-5-nitro-4,6-pyrimidinediamine, commonly known as CNF, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. CNF exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Applications De Recherche Scientifique
CNF has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. CNF has also been shown to have antiviral activity against hepatitis B virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In addition, CNF has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of CNF is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in cell proliferation and survival. CNF has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, CNF has been shown to inhibit viral replication and bacterial growth through various mechanisms.
Biochemical and Physiological Effects:
CNF has been shown to have a range of biochemical and physiological effects. In cancer cells, CNF induces DNA damage and inhibits DNA repair mechanisms, leading to cell cycle arrest and apoptosis. CNF also inhibits the activity of certain enzymes involved in cell signaling pathways, which may contribute to its anticancer activity. In addition, CNF has been shown to inhibit the growth of bacterial cells by disrupting their cell membranes and inhibiting protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
CNF has several advantages for use in lab experiments. It exhibits potent biological activity at low concentrations, making it a useful tool for studying various cellular processes. CNF is also relatively stable and can be easily synthesized in large quantities. However, CNF has some limitations for use in lab experiments. It is highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on CNF. One area of interest is the development of CNF-based drugs for the treatment of cancer and viral infections. Another area of interest is the investigation of CNF's mechanism of action and its potential use in the treatment of inflammatory diseases. Further studies are also needed to determine the safety and toxicity of CNF in vivo. Overall, CNF has great potential for use in various biomedical applications and warrants further investigation.
Propriétés
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN5O2/c11-6-3-5(1-2-7(6)12)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWKLAQNCAYELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC(=C2[N+](=O)[O-])N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-({cyclohexyl[2-(ethylthio)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B4139527.png)


![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4139534.png)
![2-({[(1-adamantylacetyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4139544.png)
![2-[(2-chloro-5-ethoxy-4-isopropoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4139552.png)

![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-cyclopentylacetamide](/img/structure/B4139578.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide](/img/structure/B4139582.png)
![4-ethyl 2-isopropyl 5-{[4-(4-methoxyphenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4139597.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide acetate](/img/structure/B4139604.png)
![N-cyclohexyl-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4139614.png)
![N-(tert-butyl)-2-(4-{[(2-chlorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4139622.png)
![4-[(phenoxyacetyl)amino]-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B4139633.png)